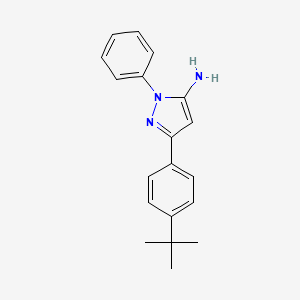![molecular formula C27H22N4O5 B2738858 N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-15-3](/img/no-structure.png)
N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H22N4O5 and its molecular weight is 482.496. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medical Imaging Applications
The compound's structure shares similarities with molecules designed for medical imaging, particularly for positron emission tomography (PET). For instance, derivatives within the pyrazolo[1,5-a]pyrimidineacetamides series, like DPA-714, have been synthesized for imaging the translocator protein (18 kDa) using PET. These compounds, characterized by selective ligand binding and the incorporation of fluorine-18, enable in vivo imaging of neuroinflammatory processes (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Anticancer Research
In the quest for new anticancer agents, compounds with the acetamide derivative structure have been synthesized and evaluated against various cancer cell lines. A study demonstrated that certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives exhibited appreciable cancer cell growth inhibition, highlighting their potential as novel anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds using this chemical structure has led to the development of molecules with significant biological activities. For instance, N-benzyl-substituted acetamide derivatives containing thiazole have shown Src kinase inhibitory and anticancer activities, demonstrating the potential utility of such compounds in the development of new therapeutic agents (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Coordination Complexes and Antioxidant Activity
The structure also facilitates the creation of coordination complexes with metals, leading to compounds that exhibit significant antioxidant activity. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, demonstrating the influence of hydrogen bonding on self-assembly processes and their potential antioxidant applications (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-acetamidophenylhydrazine with 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in the presence of a base, followed by acetylation of the resulting product." "Starting Materials": [ "4-acetamidophenylhydrazine", "2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride", "Base", "Acetic anhydride", "Acetic acid", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-acetamidophenylhydrazine in chloroform and add a base (such as sodium bicarbonate) to the solution.", "Step 2: Add 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting product and wash with water.", "Step 4: Acetylate the product by dissolving it in acetic anhydride and acetic acid, and stirring at room temperature for several hours.", "Step 5: Filter the product and wash with water.", "Step 6: Recrystallize the product from a suitable solvent (such as chloroform) to obtain N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide as a white solid." ] } | |
CAS RN |
877657-15-3 |
Product Name |
N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molecular Formula |
C27H22N4O5 |
Molecular Weight |
482.496 |
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H22N4O5/c1-16-7-13-20(14-8-16)31-26(34)25-24(21-5-3-4-6-22(21)36-25)30(27(31)35)15-23(33)29-19-11-9-18(10-12-19)28-17(2)32/h3-14H,15H2,1-2H3,(H,28,32)(H,29,33) |
InChI Key |
NSMYQNDLKTVWOI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)NC(=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2738777.png)
![2-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2738778.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2738780.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2738785.png)

![[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2738790.png)


